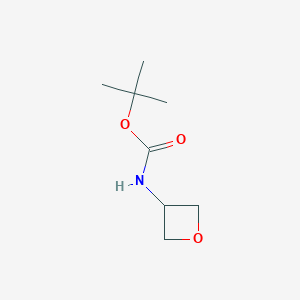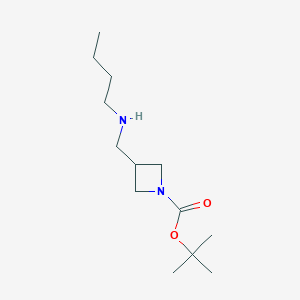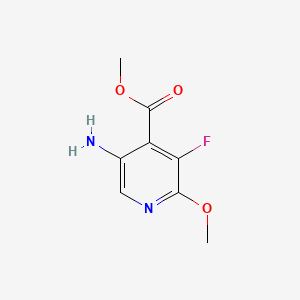
Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate is a heterocyclic organic compound with a pyridine ring structure This compound is of interest due to its unique combination of functional groups, including an amino group, a fluoro substituent, a methoxy group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-fluoro-2-methoxy-pyridine-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 3-fluoro-2-methoxypyridine, is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The carboxylate group is introduced through esterification with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high
特性
分子式 |
C8H9FN2O3 |
|---|---|
分子量 |
200.17 g/mol |
IUPAC名 |
methyl 5-amino-3-fluoro-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H9FN2O3/c1-13-7-6(9)5(8(12)14-2)4(10)3-11-7/h3H,10H2,1-2H3 |
InChIキー |
IQMLFRBCEGVILS-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1F)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)
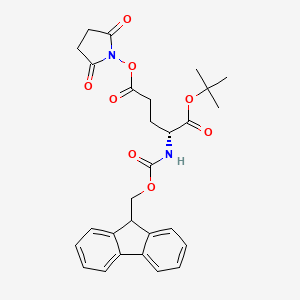
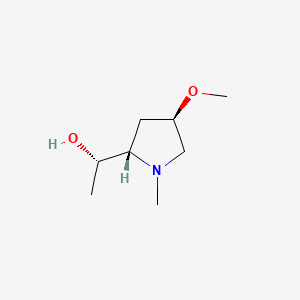

![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)

![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)
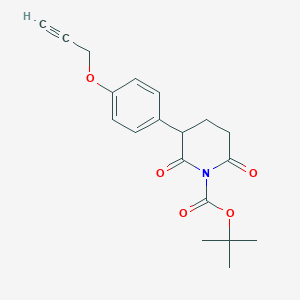
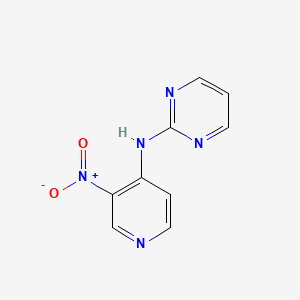
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
